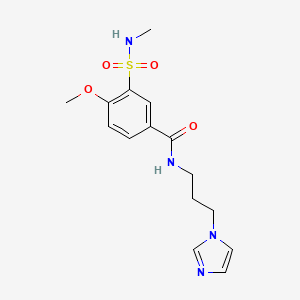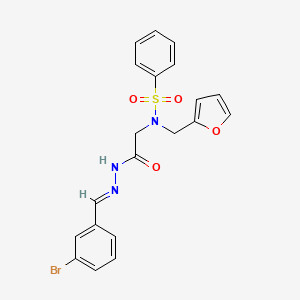
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as EMBS, is a sulfonamide-based compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in tumor growth and inflammation. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been shown to inhibit the production of nitric oxide, a signaling molecule that is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its wide range of potential applications in various scientific fields. 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity, anti-inflammatory activity, and neuroprotective effects, making it a versatile compound for scientific research. However, one limitation of using 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of future research could focus on the development of more effective synthesis methods for 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could improve its solubility and bioavailability. Another area of future research could focus on the identification of the specific enzymes and signaling pathways that are targeted by 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide, which could provide insights into its mechanism of action. Additionally, future research could explore the potential applications of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide in other scientific fields, such as cardiovascular research and infectious disease research.
Méthodes De Synthèse
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with 5-ethyl-3-amino-1,2,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylbenzylamine to yield 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide.
Applications De Recherche Scientifique
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied for its potential applications in various scientific fields, including cancer research, inflammation research, and neuroscience. In cancer research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In inflammation research, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroscience, 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(4-methylbenzyl)benzenesulfonamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-21-19(22-26-18)16-11-15(9-10-17(16)25-3)27(23,24)20-12-14-7-5-13(2)6-8-14/h5-11,20H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHVNKLUBQGDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)

